

The chemical structure and properties of Cga-JK3

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An In-depth Technical Guide on Chlorogenic Acid (CGA)

Disclaimer: The specific molecule "**Cga-JK3**" could not be identified in publicly available scientific literature or chemical databases. It is possible that this is an internal designation, a novel derivative, or a typographical error. This guide will focus on the extensively studied and well-documented compound, Chlorogenic Acid (CGA), which is the likely subject of interest.

Chemical Structure and Properties

Chlorogenic acid (CGA) is a prominent phenolic compound found in a wide variety of plants, most notably in high concentrations in coffee beans. It is an ester of caffeic acid and (-)-quinic acid.[1][2] The molecular structure of CGA contains several key functional groups, including an ester linkage, an unsaturated double bond, and multiple hydroxyl groups on its aromatic ring, which contribute to its chemical reactivity and biological activity.[1]

Physicochemical Properties

The physical and chemical properties of chlorogenic acid are summarized in the table below.



Property	Value	Reference
Molecular Formula	C16H18O9	[3][4]
Molecular Weight	354.31 g/mol	[3][4]
IUPAC Name	(1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid	[2]
CAS Number	327-97-9	[3]
Melting Point	205 - 209 °C	[3]
Solubility	Soluble in hot water, ethanol, acetone, and methanol. Sparingly soluble in ethyl acetate. Insoluble in chloroform and ether.	[1][5][6]
Stability	CGA is sensitive to high temperatures, light, and prolonged heating, which can cause isomerization and degradation.[1] It is more stable in roasted coffee beans compared to green coffee beans during long-term storage.[7]	[7]

Quantitative Biological Activity

Chlorogenic acid exhibits a wide range of biological activities. The following tables summarize some of the reported quantitative data for its effects.

In Vitro Cytotoxicity (IC50)



Cell Line	Cancer Type	IC50 (μM)	Assay Conditions	Reference
RBE	Cholangiocarcino ma	57.07	24h incubation	[8]
HCCC-9810	Cholangiocarcino ma	100.20	24h incubation	[8]
MCF-7	Breast Cancer	952 ± 32.5	72h incubation	[9]
SKBR-3	Breast Cancer	940 ± 21.2	72h incubation	[9]
MDA-MB-231	Breast Cancer	590.5 ± 10.6	72h incubation	[9]
MDA-MB-468	Breast Cancer	882.5 ± 12.0	72h incubation	[9]
BT-20	Breast Cancer	1095 ± 121.6	72h incubation	[9]

Enzyme Inhibition (IC50)

Enzyme	IC ₅₀ (μM)	Reference
M.SssI DNA methyltransferase	0.75	
Human DNMT1	0.9	

Antiviral Activity (EC50)

Virus	EC ₅₀ (μg/mL)
Herpes Simplex Virus-1 (HSV-1)	15.3
Herpes Simplex Virus-2 (HSV-2)	20.4

Experimental Protocols

Quantification of Chlorogenic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of CGA in plant extracts.



3.1.1. Materials and Reagents

- Chlorogenic acid standard (≥95% purity)
- Acetonitrile (HPLC grade)
- o-phosphoric acid (HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- Plant extract sample
- 0.45 μm syringe filters

3.1.2. Instrumentation

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μm particle size)
- Sonicator
- Analytical balance

3.1.3. Procedure

- Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of solvent A
 (e.g., 0.2% o-phosphoric acid in water) and solvent B (acetonitrile). A typical gradient might
 be: 0-25 min, linear gradient from 6% to 30% B; 25-30 min, isocratic at 30% B.[10]
- Standard Solution Preparation: Accurately weigh and dissolve the chlorogenic acid standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 to 500 μg/mL.[10]



- Sample Preparation: Accurately weigh the plant extract and dissolve it in methanol. Sonicate the mixture for 15-20 minutes to ensure complete dissolution.[11] Filter the solution through a 0.45 µm syringe filter before injection.[10][11]
- HPLC Analysis: Set the flow rate to 1.0-1.2 mL/min and the column temperature to 25°C.[10]
 [11] Set the UV detector to a wavelength of 327-330 nm for optimal detection of chlorogenic acid.[10][12] Inject 10-20 μL of the standards and samples.[10][11]
- Quantification: Identify the chlorogenic acid peak in the sample chromatogram by comparing
 the retention time with that of the standard. Construct a calibration curve by plotting the peak
 area versus the concentration of the standards. Use the regression equation of the
 calibration curve to calculate the concentration of chlorogenic acid in the sample.

DPPH Radical Scavenging Activity Assay

This protocol outlines a common method for assessing the antioxidant capacity of chlorogenic acid.

3.2.1. Materials and Reagents

- Chlorogenic acid
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- 96-well microplate

3.2.2. Instrumentation

Spectrophotometer or microplate reader capable of reading absorbance at 517 nm.

3.2.3. Procedure

- DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 100 μM).
- Sample Preparation: Prepare a stock solution of chlorogenic acid in methanol. Create a series of dilutions from the stock solution.



- Assay: In a 96-well plate, add a small volume of each chlorogenic acid dilution (e.g., 100 μL).
 Add the DPPH solution to each well (e.g., 100 μL).[13] A control well should contain methanol instead of the sample.
- Incubation: Shake the plate gently and incubate in the dark at room temperature for 20-30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm.[13]
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Effect (%) = [(A_control A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
 [13]

Mechanism of Action and Signaling Pathways

Chlorogenic acid exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-kB Signaling Pathway

CGA has been shown to be a potent inhibitor of the NF-kB signaling pathway.[14][15] By inhibiting this pathway, CGA can reduce the expression of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.[16][17]



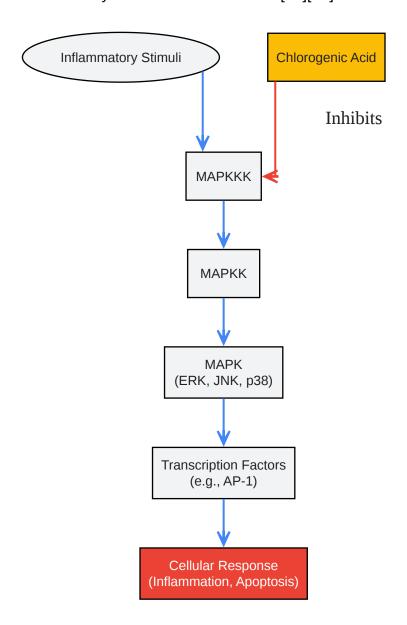
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NF-kB Signaling Pathway Inhibition by CGA

MAPK Signaling Pathway

CGA can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the ERK, JNK, and p38 subfamilies.[18][19] Inhibition of this pathway by CGA contributes to its anti-inflammatory and anti-cancer effects.[20][21]



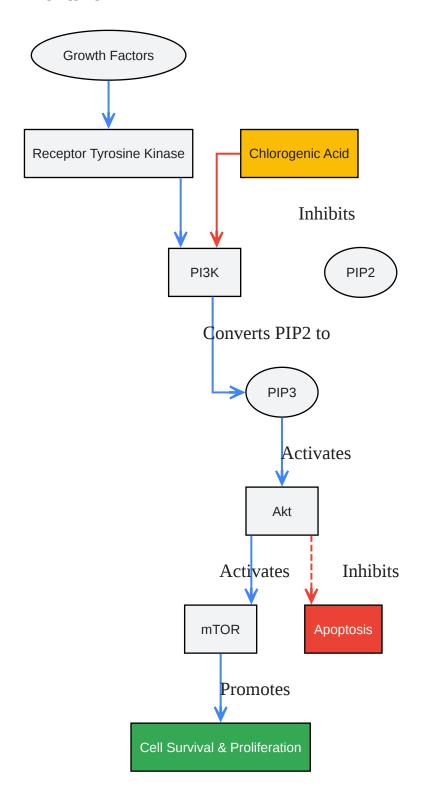
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MAPK Signaling Pathway Modulation by CGA

PI3K/Akt Signaling Pathway



The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Chlorogenic acid has been found to inactivate this pathway in cancer cells, leading to induced apoptosis and inhibition of proliferation.[22][23]



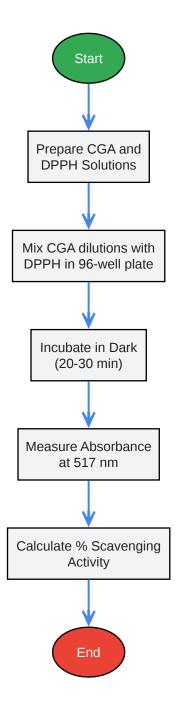
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PI3K/Akt Signaling Pathway Inhibition by CGA

Experimental Workflow Example

The following diagram illustrates a typical workflow for assessing the antioxidant activity of chlorogenic acid.



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Workflow for DPPH Antioxidant Assay



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